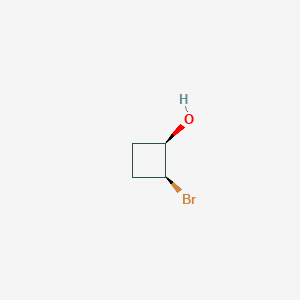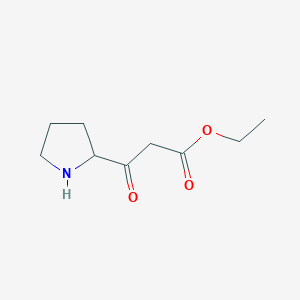![molecular formula C8H9BrO2 B13498294 rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene is a complex organic molecule characterized by its unique tricyclic structure This compound is notable for its bromine atom and the presence of two oxygen atoms within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene typically involves multiple steps, starting from simpler organic precursors. One common approach includes the bromination of a suitable tricyclic precursor under controlled conditions. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the incorporation of the bromine atom into the tricyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds within the tricyclic structure can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted tricyclic compounds, while oxidation and reduction can lead to different oxidation states of the molecule.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene involves its interaction with specific molecular targets. The bromine atom and the tricyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-one
- rac-(1R,2S,6R,7S)-3,5-Dioxa-4λ4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one
- rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol
Uniqueness
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene is unique due to its specific bromine substitution and the presence of two oxygen atoms within its tricyclic structure. This combination of features imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H9BrO2 |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
(1S,2R,6S,7S)-8-bromo-3,5-dioxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C8H9BrO2/c9-6-2-4-1-5(6)8-7(4)10-3-11-8/h2,4-5,7-8H,1,3H2/t4-,5+,7+,8-/m0/s1 |
InChI-Schlüssel |
YNLUSIIBBYYCTI-LAHCRNKXSA-N |
Isomerische SMILES |
C1[C@H]2C=C([C@@H]1[C@H]3[C@@H]2OCO3)Br |
Kanonische SMILES |
C1C2C=C(C1C3C2OCO3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


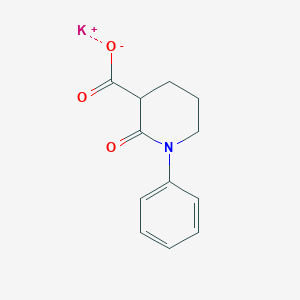
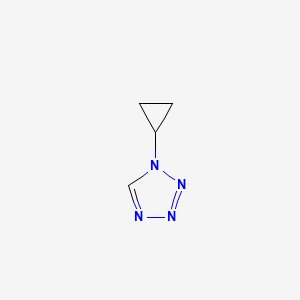
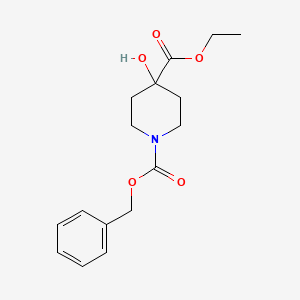
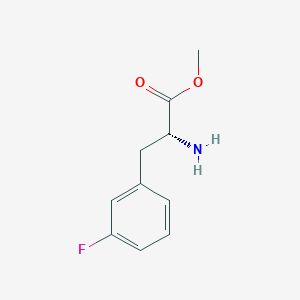
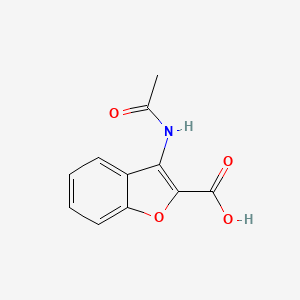
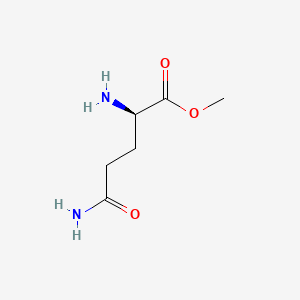
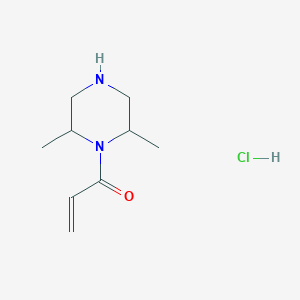
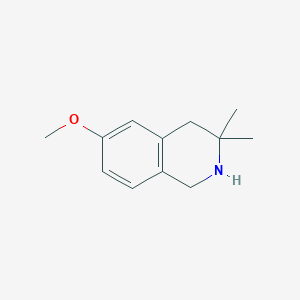
![1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13498255.png)
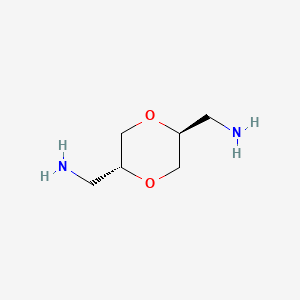
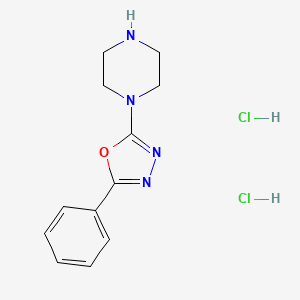
![C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine](/img/structure/B13498273.png)
